molecular formula C9H8N2O3 B063057 Methyl 3-aminofuro[3,2-b]pyridine-2-carboxylate CAS No. 181285-04-1

Methyl 3-aminofuro[3,2-b]pyridine-2-carboxylate

Cat. No. B063057
M. Wt: 192.17 g/mol
InChI Key: XTDFOEWMWUJGRB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of furo[3,2-b]pyridine derivatives, including those related to methyl 3-aminofuro[3,2-b]pyridine-2-carboxylate, involves various strategies. One approach involves the direct N-amination of furo[3,2-c]pyridines with O-(4-methylbenzenesulfonyl)hydroxylamine in dichloromethane, leading to the formation of aminofuro[3,2-c]pyridinium tosylates. These compounds can undergo further transformations through 1,3-dipolar cycloaddition reactions, leading to the synthesis of furo[3,2-c]pyrazolo[1,5-a]pyridinecarboxylic esters, demonstrating the versatility of furo[3,2-b]pyridine derivatives in synthetic chemistry (Bencková & Krutošíková, 1999).

Molecular Structure Analysis

The molecular structure of compounds related to methyl 3-aminofuro[3,2-b]pyridine-2-carboxylate often involves complex arrangements that facilitate further chemical transformations. For instance, methyl 2-[N-(2′-pyridylmethyl)carbamyl]pyridine-6-carboxylate has been shown to form complexes that demonstrate the potential for forming unsymmetrical diamide ligands, highlighting the structural complexity and versatility of these molecules (Napitupulu et al., 2006).

Chemical Reactions and Properties

Furo[3,2-b]pyridine derivatives participate in a variety of chemical reactions, showcasing their rich chemistry. For example, the reaction of 4,5-dibenzoyl-1H-pyrrole-2,3-diones with methyl 5-aminofuran-2-carboxylate leads to the formation of methyl 4-benzoyl-5-(aminooxalyl)-6-phenylfuro[2,3-b]pyridine-2-carboxylates, illustrating the compound's ability to undergo cyclocondensation reactions and form structurally diverse pyridines (Antonov et al., 2021).

Scientific Research Applications

Chemical Synthesis and Derivative Creation

Methyl 3-aminofuro[3,2-b]pyridine-2-carboxylate is a key component in the synthesis of various heterocyclic compounds. In the study by Calhelha and Queiroz (2010), it was used to prepare methyl 3-aminothieno[3,2-b]pyridine-2-carboxylates, leading to the creation of di(hetero)arylamines and tetracyclic compounds through intramolecular cyclizations (Calhelha & Queiroz, 2010).

Antitumor Activities

Queiroz et al. (2011) explored the use of this compound in the synthesis of methyl 3-amino-6-[(hetero)arylethynyl]thieno[3,2-b]pyridine-2-carboxylates, which demonstrated significant tumor cell growth inhibition in various human tumor cell lines. These derivatives affected cell cycle distribution and induced apoptosis in the NCI-H460 cell line (Queiroz et al., 2011).

Potential as Anti-inflammatory Agents

Moloney (2001) synthesized methyl 3-hydroxythieno[2,3-b]pyridine-2-carboxylate, structurally related to methyl 3-aminofuro[3,2-b]pyridine-2-carboxylate, as part of a research program targeting novel molecules with potential anti-inflammatory properties (Moloney, 2001).

Safety And Hazards

The compound is classified under the GHS07 hazard class . The hazard statements associated with it are H302-H315-H319-H335 . The precautionary statements are P261-P305+P351+P338 .

properties

IUPAC Name

methyl 3-aminofuro[3,2-b]pyridine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O3/c1-13-9(12)8-6(10)7-5(14-8)3-2-4-11-7/h2-4H,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTDFOEWMWUJGRB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C2=C(O1)C=CC=N2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 3-aminofuro[3,2-b]pyridine-2-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.